molecular formula C14H22N2O3S B7897188 2-(Thiazol-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester

2-(Thiazol-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B7897188
M. Wt: 298.40 g/mol
InChI Key: STDDIKURIKKBFY-UHFFFAOYSA-N
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Description

2-(Thiazol-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound that features a thiazole ring, a piperidine ring, and a tert-butyl ester group The thiazole ring is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms, which imparts unique chemical properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Thiazol-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the thiazole intermediate.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents may also be used to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Thiazol-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

2-(Thiazol-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It can be used in studies investigating the biological activity of thiazole-containing compounds.

Mechanism of Action

The mechanism of action of 2-(Thiazol-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester is not fully understood. it is believed that the thiazole ring interacts with biological targets through hydrogen bonding and π-π interactions. The piperidine ring may enhance the compound’s binding affinity to specific receptors or enzymes, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like thiazole-4-carboxylic acid and thiazole-2-carboxamide share the thiazole ring structure.

    Piperidine Derivatives: Compounds such as piperidine-4-carboxylic acid and piperidine-1-carboxamide are structurally related due to the presence of the piperidine ring.

Uniqueness

2-(Thiazol-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester is unique due to the combination of the thiazole and piperidine rings with a tert-butyl ester group. This structural arrangement imparts distinct chemical properties and potential biological activities that are not observed in simpler thiazole or piperidine derivatives.

Biological Activity

2-(Thiazol-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester (CAS No. 1261233-33-3) is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the molecular formula C14H22N2O3SC_{14}H_{22}N_{2}O_{3}S and a molecular weight of 298.4 g/mol. It features a piperidine ring, which is known for its role in various pharmacologically active compounds. The thiazole moiety contributes to its biological profile, often enhancing interactions with biological targets.

Research indicates that compounds containing piperidine and thiazole structures can interact with various biological pathways. Specifically, studies have shown that derivatives of piperidine can inhibit glycogen synthase kinase-3 beta (GSK-3β), which is implicated in mood disorders and neurodegenerative diseases . The inhibition of GSK-3β has been associated with mood stabilization and neuroprotective effects.

Antidepressant Effects

A study highlighted that certain piperidine derivatives exhibit significant antidepressant-like effects in animal models. These compounds potentially modulate neurotransmitter systems, including serotonin and dopamine pathways, which are critical in mood regulation .

Neuroprotective Properties

The compound's structure suggests potential neuroprotective properties, particularly through the inhibition of GSK-3β. This enzyme is known to be involved in the pathophysiology of Alzheimer's disease and other neurodegenerative conditions. By inhibiting GSK-3β, the compound may help mitigate neuronal damage and improve cognitive function .

Inhibition of Chemokine Receptors

Research shows that similar compounds can regulate chemokine receptors such as CCR3 and CCR5, which are crucial in inflammatory responses and HIV infection. This suggests that this compound could have therapeutic applications beyond mood disorders .

Case Studies

Study Findings
GSK-3β Inhibition The compound showed promising results in inhibiting GSK-3β with IC50 values comparable to established inhibitors .
Animal Models In rodent models, administration led to reduced hyperactivity and improved mood stabilization, indicating potential use in treating bipolar disorder .
Chemokine Regulation Similar derivatives were effective in modulating chemokine receptor activity, suggesting anti-inflammatory applications .

Pharmacokinetics

Preliminary studies on the pharmacokinetics of related compounds indicate favorable absorption, distribution, metabolism, and excretion (ADME) profiles. The stability of these compounds in liver microsomes suggests a low likelihood of adverse drug interactions, making them suitable candidates for further development .

Properties

IUPAC Name

tert-butyl 2-(1,3-thiazol-2-yloxymethyl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3S/c1-14(2,3)19-13(17)16-8-5-4-6-11(16)10-18-12-15-7-9-20-12/h7,9,11H,4-6,8,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STDDIKURIKKBFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1COC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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